Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate, also known as EF5, is a hypoxia-selective nitroaromatic compound that has been widely used in scientific research. It is a potent radiosensitizer and has been shown to enhance the efficacy of radiation therapy in solid tumors.
Mechanism of Action
Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate is a nitroaromatic compound that can undergo a one-electron reduction in hypoxic cells, leading to the formation of a nitro radical anion. This radical anion can form covalent adducts with cellular macromolecules, such as DNA and proteins, leading to cell death. This compound can also enhance the efficacy of radiation therapy by increasing the sensitivity of hypoxic cells to radiation-induced cell death.
Biochemical and Physiological Effects:
This compound has been shown to selectively bind to hypoxic cells in tumors, leading to the formation of adducts with cellular macromolecules. This can lead to cell death and tumor regression. This compound can also enhance the efficacy of radiation therapy by increasing the sensitivity of hypoxic cells to radiation-induced cell death. However, this compound can also have off-target effects on normal tissues, leading to toxicity.
Advantages and Limitations for Lab Experiments
Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate is a potent hypoxia-selective compound that can be used to study hypoxia in tumors. It can also enhance the efficacy of radiation therapy in solid tumors. However, this compound can have off-target effects on normal tissues, leading to toxicity. Therefore, careful dosing and monitoring are required when using this compound in lab experiments.
Future Directions
Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate has shown promising results in preclinical studies and has the potential to be used in clinical trials. Future research should focus on optimizing the dosing and administration of this compound to minimize toxicity and maximize efficacy. This compound can also be used in combination with other hypoxia-selective compounds or radiation therapy to enhance its therapeutic effects. Additionally, new hypoxia-selective compounds can be developed based on the structure of this compound to improve its selectivity and efficacy.
Synthesis Methods
Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate can be synthesized using a multi-step chemical reaction. The first step involves the synthesis of 3-(trifluoromethyl)benzamido)benzofuran-2-carboxylic acid, which is then converted to this compound through esterification with ethanol. The purity of this compound can be improved by recrystallization.
Scientific Research Applications
Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate has been extensively used in scientific research to study hypoxia, which is a common characteristic of solid tumors. Hypoxia is a condition where the oxygen supply to the tissue is insufficient, leading to the development of a more aggressive and treatment-resistant tumor. This compound is a hypoxia-selective compound that can selectively bind to hypoxic cells, making it an ideal tool for studying hypoxia in tumors.
properties
IUPAC Name |
ethyl 3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO4/c1-2-26-18(25)16-15(13-8-3-4-9-14(13)27-16)23-17(24)11-6-5-7-12(10-11)19(20,21)22/h3-10H,2H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMPKYFRKBAUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.